molecular formula C11H6ClN B11909584 4-Chloro-1-naphthonitrile

4-Chloro-1-naphthonitrile

Cat. No.: B11909584
M. Wt: 187.62 g/mol
InChI Key: KLYDQWZSLRBNHM-UHFFFAOYSA-N
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Description

4-Chloro-1-naphthonitrile is an organic compound with the molecular formula C11H6ClN. It is a derivative of naphthalene, where a chlorine atom is substituted at the fourth position and a nitrile group at the first position. This compound is known for its applications in various fields, including organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-1-naphthonitrile can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves the reaction of 1-bromonaphthalene with sodium cyanide . This method is efficient and yields high purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-1-naphthonitrile undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other groups under appropriate conditions.

    Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.

Common Reagents and Conditions:

    Reduction: Lithium aluminum hydride (LiAlH4) for reducing the nitrile group to an amine.

    Oxidation: Potassium permanganate (KMnO4) for oxidizing the nitrile group to a carboxylic acid.

Major Products:

    Amines: Formed by the reduction of the nitrile group.

    Carboxylic Acids: Formed by the oxidation of the nitrile group.

Scientific Research Applications

4-Chloro-1-naphthonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-1-naphthonitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic substitution reactions, while the chlorine atom can undergo electrophilic substitution. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and protein interactions .

Comparison with Similar Compounds

Uniqueness: 4-Chloro-1-naphthonitrile is unique due to the presence of both chlorine and nitrile groups, which confer distinct reactivity and versatility in various chemical reactions and applications.

Properties

Molecular Formula

C11H6ClN

Molecular Weight

187.62 g/mol

IUPAC Name

4-chloronaphthalene-1-carbonitrile

InChI

InChI=1S/C11H6ClN/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11/h1-6H

InChI Key

KLYDQWZSLRBNHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Cl)C#N

Origin of Product

United States

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